![molecular formula C19H15ClN4O2S B2784501 3-[(2-chlorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one CAS No. 1243075-24-2](/img/structure/B2784501.png)
3-[(2-chlorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
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Description
3-[(2-chlorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a useful research compound. Its molecular formula is C19H15ClN4O2S and its molecular weight is 398.87. The purity is usually 95%.
BenchChem offers high-quality 3-[(2-chlorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(2-chlorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral Activity
The compound has been explored for its antiviral potential. Specifically, a derivative of this compound, 8b , demonstrated promising antiviral activity by reducing the number of plaques in a plaque-reduction assay . Further studies could explore its mechanism of action and its potential application against specific viral infections.
Antibacterial and Antifungal Properties
Several derivatives of this compound (such as 4d , 6c , 7b , and 8a ) exhibited antibacterial and/or antifungal activities in vitro using the agar diffusion method . Investigating their efficacy against specific bacterial and fungal strains could provide valuable insights for therapeutic development.
Structural Modifications for Enhanced Bioactivity
To enhance its bioactivity, structural modifications have been proposed:
- Thioamide Group : Incorporating a thioamide group (as seen in compounds 8a and 8b ) could enhance antiviral properties .
- [1,3,4]-Oxadiazole Moiety : The addition of [1,3,4]-oxadiazole subunits may further boost antimicrobial activity .
Drug Design and Discovery
Understanding the structure–activity relationship of this compound and its derivatives is crucial for drug design. Researchers have explored its pharmacokinetics and molecular modeling to optimize its potential as a therapeutic agent .
Synthesis Methods
The synthesis of [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one involves cyclization of 2-chloro-3-hydrazinopyrazine followed by alkylation . Refining these synthetic routes could facilitate large-scale production for further research.
Combination Therapies
Considering the compound’s unique structure, it might synergize with existing antimicrobial or antiviral agents. Investigating combination therapies could lead to novel treatment strategies.
properties
IUPAC Name |
3-[(2-chlorophenyl)methylsulfanyl]-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O2S/c1-26-15-7-4-6-14(11-15)23-9-10-24-17(18(23)25)21-22-19(24)27-12-13-5-2-3-8-16(13)20/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGIGOCZRIGZZLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=CN3C(=NN=C3SCC4=CC=CC=C4Cl)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-chlorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one |
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